molecular formula C13H20N2O2 B13010561 6-(Dipropylamino)-4-methylnicotinic acid

6-(Dipropylamino)-4-methylnicotinic acid

Cat. No.: B13010561
M. Wt: 236.31 g/mol
InChI Key: BSSLCEHUSQVWQU-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a dipropylamino group attached to the sixth position and a methyl group attached to the fourth position of the nicotinic acid ring. Nicotinic acids are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylnicotinic acid.

    Amination: The 4-methylnicotinic acid undergoes amination with dipropylamine under controlled conditions to introduce the dipropylamino group at the sixth position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Dipropylamino)-4-methylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or neuroprotective effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylamino)-4-methylnicotinic acid
  • 6-(Dibutylamino)-4-methylnicotinic acid
  • 6-(Dipropylamino)-3-methylnicotinic acid

Comparison

Compared to similar compounds, 6-(Dipropylamino)-4-methylnicotinic acid is unique due to the specific positioning of the dipropylamino and methyl groups. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

6-(dipropylamino)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

BSSLCEHUSQVWQU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O

Origin of Product

United States

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